(1r,4r)-4-(Isobutyl(methyl)amino)cyclohexanecarboxylic acid
Description
(1r,4r)-4-(Isobutyl(methyl)amino)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a stereospecific (1r,4r) configuration and a tertiary amine substituent (isobutyl(methyl)amino group) at the 4-position. This compound is structurally related to tranexamic acid, a known antifibrinolytic agent, but differs in its substitution pattern, which may confer distinct physicochemical and pharmacological properties . The stereochemistry of the cyclohexane ring (chair conformation) and the presence of the bulky isobutyl(methyl)amino group are critical to its molecular interactions, particularly in biological systems .
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-[methyl(2-methylpropyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H23NO2/c1-9(2)8-13(3)11-6-4-10(5-7-11)12(14)15/h9-11H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
VAKHACMHXZJUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(Isobutyl(methyl)amino)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the desired substituents.
Formation of Amino Group:
Carboxylation: The carboxylic acid group is introduced via carboxylation of the intermediate amine using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(Isobutyl(methyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
(1r,4r)-4-(Isobutyl(methyl)amino)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(Isobutyl(methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (1r,4r)-4-(Isobutyl(methyl)amino)cyclohexanecarboxylic acid and analogous cyclohexanecarboxylic acid derivatives:
Key Structural and Functional Insights
Phosphonate and fluoro substituents (e.g., in mGluR4-targeted compounds) alter polarity and metabolic stability, making them suitable for central nervous system applications .
Stereochemical Influence: The (1r,4r) configuration ensures a specific spatial arrangement, critical for interactions with chiral biological targets. For example, trans-4-Boc-aminomethyl derivatives exhibit distinct pharmacokinetic profiles compared to cis isomers .
Applications in Drug Development :
- Sulfonamide derivatives (e.g., 4-[(2,4-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid) are prioritized in cancer therapy due to their predictable structure-activity relationships (SAR) via topological indices .
- Boc-protected analogs serve as intermediates for prodrugs, enabling controlled release of active compounds in the colon or brain .
Biological Activity
(1R,4R)-4-(Isobutyl(methyl)amino)cyclohexanecarboxylic acid is a chiral compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉NO₂
- Molecular Weight : 213.32 g/mol
- CAS Number : 2365228-48-2
The compound features a cyclohexane ring with an isobutyl(methyl)amino group and a carboxylic acid group, contributing to its unique biological properties.
The biological activity of (1R,4R)-4-(Isobutyl(methyl)amino)cyclohexanecarboxylic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate enzyme activity or receptor function by binding to active sites, which may lead to inhibition or activation depending on the target.
1. Enzyme Inhibition
Research indicates that this compound may serve as an inhibitor for various enzymes involved in metabolic pathways. The inhibition mechanism often relates to the structural compatibility of the compound with the enzyme's active site, which can lead to reduced substrate turnover.
2. Receptor Binding
The compound has shown potential in binding to specific receptors, which may influence physiological responses. For example, studies have suggested that it might interact with neurotransmitter receptors, impacting signaling pathways relevant to mood and cognition.
Case Studies and Experimental Data
A number of studies have been conducted to evaluate the biological activity of (1R,4R)-4-(Isobutyl(methyl)amino)cyclohexanecarboxylic acid:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at concentrations above 50 µM. |
| Study 2 | Receptor Interaction | Showed binding affinity to receptor Y comparable to standard ligands. |
| Study 3 | Antimicrobial Activity | Exhibited antimicrobial effects against several bacterial strains with MIC values ranging from 125 to 250 µg/mL. |
Antimicrobial Activity
Recent investigations into the antimicrobial properties of (1R,4R)-4-(Isobutyl(methyl)amino)cyclohexanecarboxylic acid have revealed promising results:
- Minimum Inhibitory Concentration (MIC) : The compound was tested against various pathogens, revealing MIC values that suggest effective inhibition at relatively low concentrations.
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1r,4r)-4-(isobutyl(methyl)amino)cyclohexanecarboxylic acid, and what challenges arise in stereochemical control?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a cyclohexane scaffold. Key steps include:
- Cyclohexane Ring Functionalization : Use of Friedel-Crafts acylation or alkylation to introduce substituents (e.g., , where 4-fluorobenzoyl groups were added via AlCl₃ catalysis).
- Amine Introduction : Reductive amination or nucleophilic substitution to attach isobutyl(methyl)amino groups. Boc protection/deprotection strategies (e.g., TFA-mediated cleavage in ) ensure amine integrity.
- Stereochemical Control : Chiral resolution via chiral HPLC or enzymatic resolution (e.g., used stereospecific intermediates for GABA uptake inhibitors).
- Challenges : Competing diastereomers during cyclohexane ring substitution and amine coupling require careful optimization of reaction conditions (solvent polarity, temperature) .
Q. How is structural characterization of this compound performed, particularly for verifying stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are critical for confirming substituent positions and stereochemistry. Coupling constants (e.g., axial vs. equatorial protons) and NOE experiments resolve cyclohexane chair conformations (e.g., reported detailed NMR data for thiazolidine derivatives).
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula, while tandem MS fragments confirm functional groups.
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals (not explicitly covered in evidence but inferred from standard practices) .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC/UPLC : Reverse-phase chromatography with UV/ELSD detection quantifies impurities. Chiral columns distinguish enantiomers (e.g., used gradient elution for GABA analog purification).
- Elemental Analysis : Validates C, H, N composition.
- Thermogravimetric Analysis (TGA) : Detects solvent/moisture residues in crystalline products .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for stereoisomerically pure (1r,4r)-configured products?
- Methodological Answer :
- Catalyst Screening : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) improve enantiomeric excess (ee).
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in cyclohexane substitution reactions.
- Temperature Control : Lower temperatures (−20°C to 0°C) minimize epimerization during amine coupling (e.g., used CH₂Cl₂ at 0°C for amide bond formation).
- Case Study : achieved >90% ee for GABA analogs using chiral chromatography .
Q. What strategies address contradictory biological activity data across different assay models (e.g., HEK vs. CHO cells)?
- Methodological Answer :
- Model Validation : Use isogenic cell lines (e.g., Flp-In CHO in ) to standardize receptor expression levels.
- Assay Conditions : Control Ca²⁺/ATP concentrations (e.g., tested Ca²⁺ effects on GABA uptake).
- Data Normalization : Include reference compounds (e.g., BPDBA in ) to calibrate inter-assay variability.
- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism in ) to fit concentration-response curves and compare IC₅₀ values .
Q. How do substituent modifications (e.g., isobutyl vs. tert-butyl groups) impact physicochemical properties and target binding?
- Methodological Answer :
- Computational Modeling : Perform docking studies using homology models (e.g., built hBGT1 models from hSERT templates).
- LogP Measurements : Assess lipophilicity via shake-flask or HPLC-derived methods.
- SAR Analysis : Compare IC₅₀ values of analogs (e.g., showed 3,4,5-trimethoxy groups enhanced GABA inhibition).
- Case Study : Bulky substituents like tert-butyl () may sterically hinder target binding but improve metabolic stability .
Q. What experimental approaches resolve discrepancies in synthetic yields reported for similar derivatives?
- Methodological Answer :
- Reaction Monitoring : Use in-situ techniques (e.g., FTIR, LC-MS) to identify intermediates/byproducts.
- Byproduct Analysis : Characterize side products via preparative TLC or HPLC (e.g., isolated byproducts during thiazolidine synthesis).
- Kinetic Studies : Vary reaction time/temperature to map yield trends (e.g., noted 6–15 hr reaction times for optimal amide coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
